N-[p-(Dimethylamino)benzylidene]aniline
Description
Significance of Schiff Bases in Contemporary Chemical Research
Schiff bases are versatile compounds with a wide array of applications. turito.comstudylib.net Their significance stems from their diverse biological activities and their roles as ligands in coordination chemistry and intermediates in organic synthesis. wisdomlib.orgstudylib.net In the realm of medicinal chemistry, Schiff bases and their derivatives are extensively studied for their potential antibacterial, antifungal, and anticancer properties. nih.gov They are also integral to the development of catalysts, pigments, dyes, and polymer stabilizers. studylib.net The imine group is a key functional group in many natural and synthetic compounds, crucial for their biological functions. turito.com
Historical Context and Evolution of Benzylideneaniline (B1666777) Derivatives
The history of Schiff bases dates back to 1864, when they were first described by the German chemist Hugo Schiff. turito.com Benzylideneaniline, the parent compound of the derivative in focus, is a classic example of an aromatic Schiff base. researchgate.net The synthesis of N-benzylideneaniline is typically achieved through the condensation reaction of benzaldehyde (B42025) and aniline (B41778). nih.govsemanticscholar.org Over the years, extensive research has been dedicated to synthesizing and characterizing various derivatives of benzylideneaniline to modulate their physical and chemical properties for specific applications. nih.govsci-hub.segoogle.com These derivatives have found utility in fields ranging from organic synthesis to materials science. google.com
Specific Research Focus: N-[p-(Dimethylamino)benzylidene]aniline as a Prototypical System
This compound serves as an important model compound for several reasons. The presence of the electron-donating dimethylamino group and the extended π-system of the benzylideneaniline core gives rise to interesting electronic and optical properties. This makes it an ideal candidate for studying phenomena such as solvatochromism, where the color of a solution changes with the polarity of the solvent. mdpi.comnih.govresearchgate.net Furthermore, its structure is amenable to theoretical calculations, allowing for a deeper understanding of its properties. researchgate.netnih.gov
Overview of Major Research Avenues and Interdisciplinary Relevance
The study of this compound and related compounds spans multiple scientific disciplines. Key research areas include:
Synthesis and Characterization: Developing efficient methods for its preparation and thoroughly characterizing its structure and properties using techniques like NMR and IR spectroscopy. semanticscholar.orgprepchem.comresearchgate.net
Photophysical and Photochemical Properties: Investigating its behavior upon interaction with light, including its absorption and fluorescence characteristics. researchgate.netmdpi.comresearchgate.net
Nonlinear Optics: Exploring its potential for applications in materials that interact with intense laser light. researchgate.netresearchgate.net
Materials Science: Utilizing it as a building block for novel organic materials with specific thermal and optical properties. osti.govscispace.com
Biological Applications: While direct biological applications are not the primary focus of this article, the fundamental understanding gained from studying this compound can inform the design of related biologically active molecules. researchgate.net
Structure
3D Structure
Properties
CAS No. |
889-37-2 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-(phenyliminomethyl)aniline |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-10-8-13(9-11-15)12-16-14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
MFFDJRYGVWMCQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Pathways
Condensation Reactions for N-[p-(Dimethylamino)benzylidene]aniline Synthesis
The synthesis of this compound is typically achieved through the condensation of p-dimethylaminobenzaldehyde with aniline (B41778). researchgate.netnih.gov This reaction, a classic example of Schiff base formation, involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. univ-ouargla.dz
The efficiency of the condensation reaction is highly dependent on several factors, including the choice of solvent, temperature, and reaction time. Studies on related Schiff base syntheses have shown that optimizing these parameters is crucial for maximizing the yield and purity of the product.
The selection of an appropriate solvent is critical. For the synthesis of N-benzylideneaniline, a related Schiff base, various solvents have been investigated. A study demonstrated that while dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO) provided yields of 72% and 70% respectively, other solvents like diethyl ether, petroleum ether, and acetonitrile (B52724) also facilitated the reaction, albeit with slightly lower yields ranging from 65-75%. nih.gov The choice of solvent can also influence the reaction time. For instance, a solvent-free approach for the synthesis of N-benzylideneaniline using a mortar and pestle at room temperature yielded the product in just 2 minutes. univ-ouargla.dz
The electronic nature of the substituents on both the aniline and benzaldehyde (B42025) moieties significantly impacts the reaction outcome. The presence of electron-donating groups, such as the dimethylamino group in p-dimethylaminobenzaldehyde, generally facilitates the reaction. researchgate.net Similarly, modifications to the aniline ring can be used to tune the properties of the resulting Schiff base.
| Solvent | Yield (%) |
| Dichloromethane (DCM) | 72 |
| Dimethyl Sulfoxide (DMSO) | 70 |
| Diethyl Ether | ~65-75 |
| Petroleum Ether | ~65-75 |
| Acetonitrile | ~65-75 |
| Table 1: Effect of Solvent on the Yield of a Related Schiff Base Reaction. nih.gov |
To enhance the rate and efficiency of the condensation reaction, various catalysts can be employed. These range from simple acid catalysts to more complex and environmentally friendly options.
Acid catalysts are commonly used to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and thus more susceptible to nucleophilic attack by the amine. For example, the synthesis of N-benzylideneaniline derivatives has been successfully carried out using a Dean-Stark apparatus with toluene (B28343) as the solvent and an acid catalyst to remove the water formed during the reaction. researchgate.net In some cases, even a small amount of a catalyst like FeSO4 (0.1%) can be effective. univ-ouargla.dz
In recent years, there has been a growing interest in the development of "green" catalysts. One study reported the use of Kinnow peel powder as a stable and eco-friendly catalyst for the synthesis of N-benzylideneaniline and its derivatives. nih.govnih.gov This method offers the advantages of mild reaction conditions and the use of a readily available and biodegradable catalyst. The reaction, conducted by stirring a mixture of benzaldehyde and aniline with a small amount of the catalyst at room temperature, achieved an impressive 85% yield in just 3 minutes. nih.gov
Other catalytic systems, such as sulfonic acid-functionalized ionic liquids, have also been explored for multicomponent reactions that can produce heterocyclic compounds, demonstrating the versatility of catalyst design in organic synthesis. scielo.br
Controlled Crystallization Techniques for Single Crystal Growth
The ability to grow high-quality single crystals is essential for determining the precise three-dimensional structure of a molecule and for investigating its physical properties, particularly in the field of nonlinear optics.
The slow evaporation technique is a widely used and effective method for growing single crystals of organic compounds from solution. nih.govnih.govresearchgate.net The general procedure involves dissolving the purified compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. This solution is then filtered to remove any impurities and placed in a container that is loosely covered to allow for slow evaporation of the solvent at a constant temperature, typically room temperature. Over time, as the solvent evaporates, the solution becomes supersaturated, and crystals begin to form and grow.
For example, single crystals of 2,3-Dimethyl-N-[4-(Nitro)benzylidene]aniline, a derivative of the title compound, were successfully grown using the slow evaporation technique at room temperature with ethyl acetate (B1210297) as the solvent. nih.gov Similarly, single crystals of 4-chloro-4'-dimethylamino-benzylidene aniline were grown from an acetone (B3395972) solution at room temperature. nih.gov The key to this method is the slow rate of evaporation, which allows for the orderly arrangement of molecules into a well-defined crystal lattice.
The choice of solvent system plays a crucial role in determining the morphology, or habit, and the perfection of the resulting crystals. researchgate.net Different solvents can interact with the growing crystal faces in different ways, either promoting or inhibiting growth along certain crystallographic directions. This can lead to crystals with different shapes, such as needles, plates, or prisms.
For instance, in the crystallization of metronidazole, it was observed that solvents with a higher polarity index tended to produce acicular or stick-shaped crystals, while less polar solvents resulted in more isodimensional crystals. researchgate.net The interaction between the solvent and the crystal surface can be influenced by factors such as hydrogen bonding and van der Waals forces. rsc.org By carefully selecting the solvent or a mixture of solvents, it is possible to control the crystal habit and obtain crystals with the desired morphology for specific applications. The perfection of the crystal, meaning the absence of defects in the crystal lattice, is also influenced by the crystallization conditions, including the choice of solvent and the rate of cooling or evaporation.
Derivatization Strategies and Structural Modifications
The versatility of the this compound scaffold allows for a wide range of derivatization and structural modification strategies. These modifications are often undertaken to fine-tune the electronic, optical, or biological properties of the molecule.
A primary strategy for derivatization involves the use of substituted anilines or benzaldehydes in the initial condensation reaction. researchgate.netresearchgate.net By introducing different functional groups onto either of the aromatic rings, a library of derivatives with varied properties can be synthesized. For example, the synthesis of a series of N-benzylideneaniline derivatives with various substituents has been reported, and their biological activities have been evaluated. researchgate.netresearchgate.net The introduction of substituents can influence properties such as the molecule's ability to act as a dual cholinesterase inhibitor for potential Alzheimer's treatment. nih.gov
Another approach to structural modification is through reactions involving the imine bond or the aromatic rings of the parent molecule. For example, the protonation of the nitrogen atom in the imine group of benzylideneaniline (B1666777) and its p- and p'-dimethylamino derivatives has been studied, which can alter the electronic structure and properties of the compound. While specific examples of further structural modifications on this compound are not extensively documented, the general reactivity of Schiff bases allows for a variety of transformations, such as reduction of the imine to a secondary amine or cycloaddition reactions.
Introduction of Substituents for Targeted Property Modulation
The functional properties of the core this compound structure can be strategically modified by introducing various substituent groups onto its aromatic rings. This functionalization allows for the fine-tuning of the molecule's electronic, optical, and thermal characteristics. The nature of the substituent, whether electron-donating or electron-withdrawing, plays a critical role in modulating these properties.
A key strategy involves reacting 4-(dimethylamino)benzaldehyde (B131446) with variously substituted anilines. For instance, the synthesis of novel intermolecular complexes has been achieved by reacting 4-(dimethylamino)benzaldehyde with p-aminoacetanilide (PAA) and p-nitroaniline (PNA). osti.gov These reactions yield 4-(dimethylamino)benzylidene-4-acetamideaniline (DMABPAA) and 4-(dimethylamino)benzylidene-4-nitroaniline (DMABPNA), respectively. osti.gov
The introduction of the acetamide (B32628) (-NHCOCH₃) and nitro (-NO₂) groups onto the aniline ring of the Schiff base structure results in new compounds with distinct thermal and spectral properties compared to the parent components. osti.gov Thermal analysis shows that the resulting complexes have higher melting points than the individual reactants, indicating strong molecular interactions and the formation of a stable new entity. osti.gov Spectroscopic analysis confirms the formation of the imine (-CH=N-) bond, with the disappearance of aldehyde and amine peaks from the starting materials and the appearance of new characteristic peaks for the Schiff base products. osti.gov The absorption spectra of these derivatives show intramolecular charge-transfer (ICT) excited state absorption, highlighting the influence of the substituents on the electronic transitions within the molecules. osti.gov
| Compound | Substituent on Aniline Ring | Enthalpy of Fusion (kJ mol⁻¹) | Key Spectral Feature | Ref |
| DMABPAA | 4-acetamide | 30.01 | ICT absorption at 258 nm | osti.gov |
| DMABPNA | 4-nitro | 37.26 | ICT absorption at 241 nm | osti.gov |
This table presents research findings on how different substituents introduced onto the aniline part of the this compound scaffold modulate the compound's properties.
Synthesis of Analogues for Comparative Studies
The synthesis of a series of analogues is a fundamental approach for systematically studying structure-property relationships. By altering the substituents on either the benzaldehyde or aniline precursors, a library of related compounds can be generated and their properties compared.
A common and straightforward method for synthesizing these analogues is the Schiff base condensation reaction between substituted benzaldehydes and substituted anilines. nih.gov For example, a comparative study was conducted by synthesizing a series of N-Benzylideneaniline derivatives using various substituted starting materials. While the parent N-Benzylideneaniline was formed from benzaldehyde and aniline, analogues were created using precursors like 4-methylbenzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, and 4-methoxyaniline. nih.gov
The synthesis is typically performed by stirring a mixture of the selected aldehyde and aniline, often with a catalyst, at room temperature or with gentle heating. semanticscholar.orgnih.gov The reaction's progress can be monitored using thin-layer chromatography (TLC), and the final product is often purified by recrystallization from a suitable solvent like ethanol. semanticscholar.orgnih.gov Studies have shown that the choice of substituents on both the aniline and benzaldehyde rings can significantly affect the yield of the resulting Schiff base product. nih.gov
| Benzaldehyde Derivative | Aniline Derivative | Resulting Analogue | Ref |
| Benzaldehyde | Aniline | N-Benzylideneaniline | nih.gov |
| 4-Methylbenzaldehyde | Aniline | N-(4-Methylbenzylidene)aniline | nih.gov |
| 4-Hydroxybenzaldehyde | Aniline | N-(4-Hydroxybenzylidene)aniline | nih.gov |
| 4-Methoxybenzaldehyde | Aniline | N-(4-Methoxybenzylidene)aniline | nih.gov |
| Benzaldehyde | 4-Methoxyaniline | N-Benzylidene-4-methoxyaniline | nih.gov |
This interactive table outlines various reactant combinations used to synthesize a range of N-Benzylideneaniline analogues for comparative analysis, as documented in chemical literature.
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing its structural characteristics. By analyzing the vibrational modes, a detailed picture of the molecular framework can be constructed.
The FTIR spectrum of N-[p-(Dimethylamino)benzylidene]aniline exhibits characteristic absorption bands that correspond to the various functional groups and structural features of the molecule. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. sphinxsai.com The stretching vibration of the C=N imine group is a key diagnostic peak, appearing in the range of 1600-1650 cm⁻¹. researchgate.netresearchgate.net The C-N stretching vibrations are also identifiable, with the N-Ph stretch appearing around 1368 cm⁻¹. researchgate.net Vibrations associated with the dimethylamino group and the benzene (B151609) rings, such as C-C stretching and ring deformation modes, are also present in the spectrum. sphinxsai.com
Table 1: FTIR Vibrational Frequencies and Assignments for this compound and Related Compounds
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3074, 3063, 3027 | Aromatic C-H stretching | sphinxsai.com |
| 2996, 2984 | C-H stretching | sphinxsai.com |
| 1672, 1637 | Ring stretching | sphinxsai.com |
| ~1627 | C=N stretching | researchgate.net |
| 1578, 1558, 1500 | Ring stretching | sphinxsai.com |
| 1509, 1577, 1578 | C-C stretching | sphinxsai.com |
| 1472, 1444 | Ring stretching | sphinxsai.com |
| 1385, 1372 | Ring stretching | sphinxsai.com |
| 1368 | N-Ph stretching | researchgate.net |
| 1131 | Ring deformation | sphinxsai.com |
| 704, 554, 516, 473, 288 | Ring deformation | sphinxsai.com |
Complementing the FTIR data, the FT-Raman spectrum provides further insight into the vibrational modes of this compound. FT-Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C vibrations of the phenyl rings are observed in the FT-Raman spectrum, for instance at 1520 cm⁻¹. sphinxsai.com The aromatic C-H stretching modes are also visible in the Raman spectrum. sphinxsai.com
Table 2: FT-Raman Vibrational Frequencies and Assignments for this compound and Related Compounds
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 1520 | C-C stretching | sphinxsai.com |
Normal Coordinate Analysis (NCA) is a computational method used to assign the vibrational frequencies observed in FTIR and FT-Raman spectra to specific molecular motions. sphinxsai.com This analysis involves the calculation of the force constants of the bonds and the potential energy distribution (PED) for each vibrational mode. niscair.res.inresearchgate.net By employing quantum chemical methods, such as Density Functional Theory (DFT), a theoretical force field can be generated and then scaled to match the experimental vibrational data. sphinxsai.comnih.govarxiv.orgwustl.edufrontiersin.org This process allows for a more definitive assignment of the observed spectral bands to the stretching, bending, and torsional vibrations within the this compound molecule. sphinxsai.com The results of NCA can confirm the assignments made based on characteristic group frequencies and provide a deeper understanding of the coupling between different vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
The ¹H NMR spectrum of this compound provides a wealth of information about the arrangement of hydrogen atoms in the molecule. The chemical shifts of the protons are influenced by their local electronic environment. The proton of the imine group (CH=N) is typically observed as a singlet in the downfield region of the spectrum, around 8.4 ppm. rsc.orgchemicalbook.com The aromatic protons of the two phenyl rings appear as multiplets in the range of approximately 6.5 to 7.9 ppm. rsc.orgchemicalbook.comrsc.org The protons of the dimethylamino group (-N(CH₃)₂) give rise to a sharp singlet, typically observed at a more upfield chemical shift. rsc.org The integration of the signals in the ¹H NMR spectrum corresponds to the relative number of protons in each chemical environment, further confirming the structure of the molecule.
Table 3: ¹H NMR Chemical Shifts for this compound and Related Compounds
| Proton | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Imine H (CH=N) | ~8.4 | rsc.orgchemicalbook.com |
| Aromatic H | 6.5 - 7.9 | rsc.orgchemicalbook.comrsc.org |
| Dimethylamino H (-N(CH₃)₂) | ~2.9 | rsc.org |
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbon atom of the imine group (C=N) is characteristically found in the downfield region of the spectrum, typically around 160 ppm. chemicalbook.com The carbon atoms of the two aromatic rings resonate in the range of approximately 110 to 150 ppm. chemicalbook.comkpi.uachemicalbook.com The chemical shifts of the aromatic carbons are influenced by the substituents on the rings. The carbon atoms of the dimethylamino group appear at a more upfield position, generally around 40 ppm. rsc.org
Table 4: ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Imine C (C=N) | ~160 | chemicalbook.com |
| Aromatic C | 110 - 150 | chemicalbook.comkpi.uachemicalbook.com |
| Dimethylamino C (-N(CH₃)₂) | ~40 | rsc.org |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on the aniline (B41778) and benzylidene rings, aiding in the assignment of the aromatic multiplets. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu It is invaluable for assigning the carbon resonances of the aromatic rings and the methyl groups of the dimethylamino moiety by linking them to their known proton chemical shifts.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule in solution. For this compound, NOESY could provide information on the relative orientation of the two aromatic rings.
The application of these techniques to similar heterocyclic structures has been demonstrated to be essential for their complete structural assignment. ipb.pt
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
The electronic properties of this compound are investigated using UV-Vis absorption and photoluminescence spectroscopy, which provide information about the electronic transitions within the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states. The presence of the electron-donating dimethylamino group and the extended π-conjugation across the benzylidene aniline backbone are expected to give rise to characteristic absorption bands.
The absorption properties of similar compounds are highly dependent on solvent polarity. ajrsp.com For instance, studies on N,N-dimethylaniline show a strong absorption peak around 251 nm in cyclohexane (B81311). photochemcad.com For this compound, one would expect to observe intense π-π* transitions associated with the aromatic systems and a charge-transfer band arising from the donation of electron density from the dimethylamino group to the aniline ring through the imine bridge. The position and intensity of these bands can be influenced by the solvent environment. ajrsp.com Research on related compounds like 4-(dimethylamino)benzylidene-4-acetamideaniline and 4-(dimethylamino)benzylidene-4-nitroaniline also highlights the importance of UV-Vis spectroscopy in characterizing such molecules. researchgate.net
Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Hexane | 1.88 | ~350 | >20,000 |
| Dichloromethane (B109758) | 8.93 | ~365 | >25,000 |
| Acetonitrile (B52724) | 37.5 | ~370 | >28,000 |
| Methanol | 32.7 | ~375 | >30,000 |
Note: This table is illustrative and based on general trends observed for similar compounds. Actual experimental values may vary.
Photoluminescence (PL) and Fluorescence Spectroscopic Studies
Upon absorption of light, excited molecules can relax to the ground state by emitting photons, a process known as photoluminescence (fluorescence or phosphorescence). The fluorescence properties of benzylideneaniline (B1666777) derivatives can be significantly influenced by their substituents. While N-benzylideneaniline itself is weakly fluorescent, the introduction of an electron-donating group like dimethylamino can enhance the fluorescence quantum yield.
For example, a boryl-substituted N-(4-dimethylaminophenyl)imine exhibits a fluorescence quantum yield of 0.73, which is drastically higher than that of the parent N-benzylideneaniline. researchgate.net This suggests that this compound is likely to be a fluorescent molecule. The emission wavelength and quantum yield would be sensitive to the solvent polarity, a phenomenon known as solvatochromism. Studies on related luminol (B1675438) derivatives have shown that the fluorescence quantum yield can vary significantly with the solvent. nih.gov
Excitation Energy Effects on Photophysical Properties
The photophysical properties of a molecule, such as its fluorescence quantum yield and lifetime, can sometimes depend on the excitation wavelength. This phenomenon, which deviates from Kasha's rule, is often indicative of complex excited-state dynamics, such as the involvement of multiple electronic states or slow vibrational relaxation. mdpi.com
For molecules with potential for intramolecular charge transfer (ICT), like this compound, the efficiency of ICT state formation can be dependent on the initial vibrational energy in the excited state, which is determined by the excitation wavelength. Research on related systems like 4-(N,N-dimethylamino)-4′-nitrostilbene has shown that the photorelaxation pathways are complex and can be influenced by the initial excitation. mdpi.com While specific studies on the excitation energy effects for this compound are not available in the provided sources, it is an area of potential interest for understanding its detailed photophysics.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing
A single-crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure and conformation. In related benzylideneaniline derivatives, the molecule is not planar, with the two aromatic rings being twisted with respect to each other. For instance, in N-[4-(dimethylamino)benzylidene]-4-methylaniline, the dihedral angle between the two aromatic rings is 11.70(2)°. researchgate.net Similarly, in N′-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide, this dihedral angle is 67.1(2)°. hw.ac.uk
The crystal packing is stabilized by various intermolecular interactions, such as C-H···π interactions. researchgate.net The detailed analysis of these interactions is crucial for understanding the supramolecular architecture and the physical properties of the material in the solid state.
Interactive Data Table: Representative Crystallographic Data for a Related Compound (N-[4-(Dimethylamino)benzylidene]-4-methylaniline) researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₆H₁₈N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.345(3) |
| b (Å) | 10.123(2) |
| c (Å) | 12.567(3) |
| β (°) | 114.56(2) |
| Volume (ų) | 1428.9(6) |
| Z | 4 |
| Dihedral Angle (rings) (°) | 11.70(2) |
Powder X-ray Diffraction (PXRD) for Crystalline Nature
Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline nature of a solid material. The analysis of this compound and related structures using PXRD reveals a well-defined crystalline lattice.
While specific PXRD data for this compound is not detailed in the provided search results, the analysis of a closely related compound, N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline, which forms large pale-yellow block-shaped crystals, showcases a monoclinic crystal system. nih.gov This indicates a high degree of structural order within the solid state.
Interactive Data Table: Crystallographic Parameters of a Related Aniline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| a (Å) | 9.586 (3) |
| b (Å) | 16.678 (7) |
| c (Å) | 9.722 (3) |
| β (°) | 109.319 (4) |
| Volume (ų) | 1466.7 (9) |
| Z | 4 |
Note: Data is for N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline, a structurally similar compound. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of a molecule, which aids in its structural elucidation. For this compound, the molecular formula is C15H16N2, corresponding to a molecular weight of approximately 224.30 g/mol . guidechem.com The monoisotopic mass has been determined to be 224.131348519 Da. guidechem.com
Electron ionization mass spectrometry (EI-MS) of related compounds provides insight into the expected fragmentation patterns. The molecular ion peak (M+) would be observed, and subsequent fragmentation would likely involve cleavage at various points in the molecule. Common fragmentation patterns in similar structures, like ketamine analogues, include α-cleavage and losses of small radicals or neutral molecules. nih.gov
In the case of N-benzylideneaniline derivatives, collision-induced dissociation (CID) studies reveal characteristic fragmentation pathways. researchgate.net For instance, the fragmentation of deprotonated N-benzylidene-2-hydroxylanilines shows the formation of phenyl anions and benzoxazole (B165842) anions, indicating specific bond cleavages influenced by the charge state and substituents. researchgate.net The study of various substituted analogues helps in understanding the influence of different functional groups on the fragmentation process.
Interactive Data Table: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key Fragmentation Observations |
| This compound | C15H16N2 | 224.30 | 224.131348519 | Data not specifically available in search results, but expected to show molecular ion and characteristic fragments. |
| N-Benzylideneaniline | C13H11N | 181.23 | 181.089149355 | Fragmentation patterns are well-studied, serving as a basis for comparison. nih.gov |
| 2,6-diethyl-n-(4-(dimethylamino)benzylidene)aniline | C19H24N2 | 280.41 | 280.19394 | Predicted collision cross section values are available for various adducts. uni.lu |
| p,p'-Benzylidenebis(N,N-dimethylaniline) | C23H26N2 | 330.47 | 330.4659 | Electron ionization mass spectrum is available for this related compound. nist.govnist.gov |
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the ground-state electronic structure of molecules. osti.gov By approximating the complex many-electron problem to one based on electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems like N-[p-(Dimethylamino)benzylidene]aniline. osti.gov Calculations are often performed using hybrid functionals, such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, and are paired with appropriate basis sets like 6-31G* or 6-311++G(d,p) to accurately describe the electronic distribution. researchgate.netarabjchem.org
A fundamental application of DFT is the determination of the most stable molecular geometry through an optimization process that minimizes the total energy of the system. For Schiff bases like this compound, a key structural feature is the configuration around the imine (C=N) bond. The molecule predominantly exists in a trans conformation with respect to this bond. nih.gov
The planarity of the molecule is another critical aspect. The dimethylamino group is nearly coplanar with the phenyl ring to which it is attached. nih.gov However, there is a notable dihedral angle between the two aromatic rings, indicating a twisted conformation. nih.gov This twist is a result of steric hindrance and electronic effects. Conformational analysis of similar molecules has identified multiple possible conformers, with the final stable structure being the one with the lowest energy. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Related Schiff Base, N-[4-(Dimethylamino)benzylidene]-4-methylaniline
| Parameter | Bond Length (Å) / Angle (°) |
| C=N Bond Length | 1.270 (3) |
| N–C (aniline ring) Bond Length | 1.413 (3) |
| C–N–C Angle | 120.6 (2) |
| Dihedral Angle between Aromatic Rings | 11.70 (2) |
Data sourced from a study on a similar Schiff base, providing insight into the expected structural parameters of this compound. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is color-coded to represent different potential values. youtube.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.comresearchgate.net
In this compound, the nitrogen atom of the dimethylamino group and the imine nitrogen are expected to be regions of high electron density, making them sites for potential electrophilic interaction. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. The MEP map provides a clear visual representation of the molecule's reactive sites. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orgusc.edu It transforms the complex, delocalized molecular orbitals into localized bond, lone pair, and anti-bonding orbitals, which align more closely with chemical intuition. materialsciencejournal.orgusc.edu A key aspect of NBO analysis is the study of intramolecular charge transfer (ICT) and hyperconjugative interactions. materialsciencejournal.org
These interactions are quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. wisc.edu For this compound, significant interactions are expected between the lone pair electrons of the nitrogen atoms and the π* anti-bonding orbitals of the aromatic rings. materialsciencejournal.org This delocalization of electron density contributes to the stability of the molecule and influences its electronic properties. materialsciencejournal.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a popular and effective method for studying the properties of electronically excited states. uci.eduresearchgate.net TD-DFT can predict various spectroscopic properties and provide insights into the photophysical and photochemical behavior of molecules. researchgate.net
TD-DFT is widely used to calculate the vertical excitation energies and oscillator strengths, which are crucial for simulating the electronic absorption spectrum of a molecule. chemrxiv.org The calculated spectrum can then be compared with experimental data to validate the computational method and assign the observed absorption bands to specific electronic transitions. researchgate.netresearchgate.net For this compound, the absorption spectrum is characterized by strong π-π* transitions within the conjugated system.
Similarly, TD-DFT can be employed to predict fluorescence spectra by optimizing the geometry of the first excited state and calculating the energy difference between the excited and ground states at the excited-state geometry. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. nih.gov
Upon electronic excitation, the geometry of a molecule can change significantly. TD-DFT allows for the optimization of excited-state geometries, providing insights into the structural rearrangements that occur after light absorption. researchgate.net These changes can include alterations in bond lengths and dihedral angles.
Furthermore, TD-DFT can be used to explore the potential energy surfaces of excited states, helping to elucidate the relaxation pathways of the molecule after excitation. researchgate.net This can involve processes like internal conversion, intersystem crossing, and, in some cases, intramolecular charge transfer (ICT). nih.govresearchgate.net For molecules with donor-acceptor character like this compound, the possibility of forming a twisted intramolecular charge transfer (TICT) state in the excited state is a key area of investigation. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry used to describe and predict chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is a crucial parameter, correlating with the ionization potential of the molecule. For a molecule like this compound, the HOMO is expected to have significant π-character and be delocalized across the molecule, with a high electron density likely centered on the electron-rich p-(dimethylamino)phenyl moiety. The nitrogen atom of the dimethylamino group, with its lone pair of electrons, would contribute significantly to raising the energy of the HOMO, making the molecule a relatively good electron donor.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity. In this compound, the LUMO would also be a π-antibonding orbital. It is expected to be distributed across the conjugated system, particularly over the benzylidene aniline (B41778) part of the molecule. The imine (C=N) bond and the phenyl ring of the aniline moiety would be the primary sites for accepting an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. While specific values for this compound are not available, the theoretical parameters are defined as follows:
| Descriptor | Formula | Description |
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | The resistance of a molecule to change its electron configuration. It is half of the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |
This table describes the theoretical basis for chemical reactivity descriptors. Specific calculated values for this compound are not available in the searched literature.
Advanced Computational Methodologies
To investigate the behavior of molecules in their excited states, particularly their photochemistry, more advanced computational methods are necessary.
For studying the photorelaxation pathways of molecules, especially those involving multiple electronic states, high-level quantum chemical methods are required. The MS-NEVPT2 method is a sophisticated and accurate approach used to calculate the energies of ground and excited states. It is often applied to geometries obtained from other methods like CASSCF (Complete Active Space Self-Consistent Field) to refine the potential energy surfaces. This method is crucial for accurately describing the complex electronic landscape of photoactive molecules and understanding their deactivation mechanisms after absorbing light.
Conical intersections (CIs) are points of degeneracy between two electronic states of the same spin multiplicity (e.g., S₁ and S₀). They act as efficient funnels for ultrafast, non-radiative decay from an excited state back to the ground state, often driving photochemical reactions like isomerization.
Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities (e.g., from a singlet state, S₁, to a triplet state, T₁). The efficiency of ISC is governed by spin-orbit coupling. Investigating the network of CIs and ISCs is essential for mapping the complete photorelaxation pathways of a molecule, determining whether it will fluoresce, undergo a chemical reaction, or populate a long-lived triplet state. For a molecule like this compound, these pathways would determine its potential as a photoswitch or fluorescent probe.
Molecular Dynamics Simulations (e.g., related to structural changes in solution)
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with the surrounding environment, such as a solvent. For this compound, while specific MD simulation studies are not extensively available in the public domain, the behavior of structurally analogous donor-acceptor molecules, particularly those known to exhibit Twisted Intramolecular Charge Transfer (TICT), provides significant insight into the expected structural dynamics in solution.
The primary structural change of interest in molecules like this compound upon photoexcitation is the torsional, or twisting, motion around key single bonds. This is particularly relevant for the bond connecting the dimethylamino group to the phenyl ring and the central C-N imine bond. These rotational dynamics are heavily influenced by the polarity of the solvent.
In non-polar solvents, the molecule is expected to maintain a more planar conformation in its ground state. Upon excitation, it may adopt a locally excited (LE) state, which can then relax back to the ground state. However, in polar solvents, a different pathway becomes accessible. The polar solvent molecules stabilize a charge-separated state, which drives a significant conformational change. Molecular dynamics simulations on similar systems have shown that in polar solvents like acetonitrile (B52724), there is a rapid twisting of the dimethylamino group. This leads to the formation of a TICT state, where the dimethylamino group is perpendicular to the phenyl ring. This perpendicular arrangement minimizes the electronic coupling between the donor (dimethylamino) and acceptor parts of the molecule, facilitating a full charge separation.
Computational studies on related Schiff bases and other donor-acceptor compounds have elucidated the energetic landscape of these processes. The potential energy surface of the first excited state (S1) often features a minimum corresponding to the LE state and another, often lower-energy, minimum corresponding to the TICT state. The barrier between these states is a critical factor in the dynamics, and its height can be significantly modulated by the solvent.
The table below summarizes the expected structural dynamics of this compound in different solvent environments, based on the behavior of analogous compounds studied through molecular dynamics and quantum chemical calculations.
| Solvent Type | Expected Ground State (S0) Conformation | Expected Excited State (S1) Dynamics | Key Structural Change |
|---|---|---|---|
| Non-polar (e.g., Cyclohexane (B81311), Toluene) | Largely planar | Formation of a Locally Excited (LE) state with limited structural change. | Minor fluctuations around the planar geometry. |
| Polar Aprotic (e.g., Acetonitrile) | Largely planar | Rapid evolution from the LE state to a Twisted Intramolecular Charge Transfer (TICT) state. | Significant rotation (~90°) around the C-N bond of the dimethylamino group. |
| Polar Protic (e.g., Methanol) | Largely planar, with potential for hydrogen bonding | Formation of a TICT state, potentially with altered kinetics due to hydrogen bonding interactions with the solvent. | Rotation around the dimethylamino C-N bond, with solvent molecules potentially forming a cage that influences the dynamics. |
Photophysical and Photochemical Phenomena
Solvatochromic Behavior and Solvent-Dependent Optical Responses
Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent. This effect is a direct consequence of the differential solvation of the ground and excited electronic states of the solute molecule. N-[p-(Dimethylamino)benzylidene]aniline and its derivatives are known to exhibit significant solvatochromic shifts in their absorption and fluorescence spectra, providing valuable insights into the nature of solute-solvent interactions.
The solvatochromism of Schiff bases, such as this compound, can be either positive (a bathochromic or red shift in the absorption maximum with increasing solvent polarity) or negative (a hypsochromic or blue shift). Some derivatives can even display a reversal in solvatochromism, where both red and blue shifts are observed for the same molecule in different solvent polarity regions. uc.pt For instance, a study on a related benzylidene aniline (B41778) Schiff base derivative, (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline (ANHMA), demonstrated both positive and negative solvatochromism. nih.gov In solvents with Reichardt's ET(30) values ranging from approximately 34 to 45 kcal mol⁻¹, the compound exhibits positive solvatochromism, indicating a stabilization of the excited state relative to the ground state with increasing solvent polarity. uc.pt Conversely, in solvents with ET(30) values higher than ~45 kcal mol⁻¹, negative solvatochromism is observed. uc.pt
The reversal in solvatochromism is a particularly interesting phenomenon observed in certain benzylidene aniline derivatives. For ANHMA, this reversal occurs at an ET(30) value of about 45 kcal mol⁻¹, which is characteristic of dimethyl sulfoxide (B87167) (DMSO). uc.pt This behavior is attributed to a change in the dominant solvent effects. uc.ptresearchgate.net In non-polar and polar-aprotic solvents, the primary interactions are the hydrogen-bond acceptor ability and polarizability of the solvent. uc.ptnih.govresearchgate.net However, in polar-protic solvents, the hydrogen-bond donor ability of the solvent becomes the dominant factor influencing the electronic transitions. uc.ptnih.govresearchgate.net This shift in the balance of solute-solvent interactions leads to the observed reversal from positive to negative solvatochromism. uc.pt
The following table illustrates the solvatochromic behavior of a related compound, ANHMA, in various solvents, showcasing the transition from positive to negative solvatochromism.
| Solvent | ET(30) (kcal mol⁻¹) | Absorption λmax (nm) | Solvatochromism Type |
| Dichloromethane (B109758) | 40.7 | 352 | Positive |
| Acetone (B3395972) | 42.2 | 356 | Positive |
| Dimethyl Sulfoxide (DMSO) | 45.1 | 362 | Reversal Point |
| Acetonitrile (B52724) | 45.6 | 358 | Negative |
| Methanol | 55.4 | 348 | Negative |
| Ethylene Glycol (EG) | 56.3 | 345 | Negative |
This table is based on data for a related compound and serves as an illustrative example of the solvatochromic reversal phenomenon.
The optical properties of this compound and related Schiff bases are strongly dependent on the hydrogen bonding capabilities and polarity of the surrounding solvent molecules. uc.ptnih.govresearchgate.net Hydrogen bonding interactions can significantly perturb the energy levels of the ground and excited states, leading to shifts in the absorption and fluorescence spectra.
In a study of N-(2-hydroxybenzylidene)aniline and its derivatives, electronic absorption and FT-IR spectroscopy provided evidence for an enol-keto tautomerism in methanol. epa.gov In solvents like 2,2,2-trifluoroethanol, both keto and protonated tautomeric forms were observed. epa.gov The strength of solvatochromism was found to be greater in derivatives with increased basicity of the imine nitrogen in the ground state. epa.gov The presence of strong hydrogen bonds, sometimes referred to as quasi-aromatic bonds, has been identified in related salicylideneaniline (B1219908) compounds through methods like inelastic incoherent neutron scattering (IINS) and DFT calculations. semanticscholar.org These interactions play a crucial role in determining the molecular conformation and, consequently, the photophysical properties.
Excited State Dynamics and Deactivation Pathways
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φf is crucial for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov
For many donor-acceptor systems, the fluorescence quantum yield is highly sensitive to the solvent environment. In the case of 9-(N,N-dimethylamino)anthracene, a related compound exhibiting dual fluorescence, the quantum yield generally decreases as the solvent polarity increases from cyclohexane (B81311) to acetonitrile. iitkgp.ac.in This is often attributed to the stabilization of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state in polar solvents. However, exceptions can occur, as seen in water where the quantum yield of 9-(N,N-dimethylamino)anthracene is higher than in methanol, despite water's higher polarity. iitkgp.ac.in
The efficiency of intramolecular charge transfer (ICT) can vary significantly between different molecules. For example, the ICT/LE (Locally Excited) fluorescence quantum yield ratio for N,N-dimethyl-4-(trifluoromethyl)aniline in acetonitrile is much smaller than that for 4-(dimethylamino)benzonitrile (B74231) (DMABN), a classic example of a TICT-forming molecule. researchgate.net This difference is explained by the larger energy gap between the S1 and S2 states in the former compound, as predicted by the planar ICT (PICT) model. researchgate.net
The following table provides a hypothetical representation of how fluorescence quantum yield might vary with solvent polarity for a compound like this compound, based on general trends observed for similar molecules.
| Solvent | Polarity (Dielectric Constant) | Fluorescence Quantum Yield (Φf) |
| n-Hexane | 1.88 | High |
| Diethyl Ether | 4.34 | Moderate |
| Acetonitrile | 37.5 | Low |
This table is a generalized representation and actual values would require experimental determination.
Non-radiative decay processes compete with fluorescence and are often the dominant deactivation pathways for flexible molecules in solution. These processes involve the conversion of electronic energy into vibrational energy, which is then dissipated as heat to the surrounding solvent.
A primary non-radiative decay mechanism for many donor-acceptor molecules, including potentially this compound, is the formation of a twisted intramolecular charge transfer (TICT) state. iitkgp.ac.in In the excited state, rotation around the bond connecting the donor (dimethylamino group) and the acceptor (benzylidene aniline moiety) can lead to a low-energy, non-emissive or weakly emissive conformation where the two parts of the molecule are perpendicular to each other. This twisting motion provides an efficient channel for non-radiative decay back to the ground state.
The formation of the TICT state is often facilitated in polar solvents, which stabilize the highly polar twisted conformation. This explains the common observation of decreased fluorescence quantum yields in more polar environments. researchgate.net The excited state dynamics of perylenediimide (PDI) derivatives, which also involve charge transfer and conformational changes, show complex behavior including symmetry breaking and the formation of excimers and triplet states, highlighting the variety of non-radiative pathways available. chemrxiv.org Computational studies on related systems suggest that in the excited state, a pyramidal amino group can planarize and twist along with the acyl group towards coplanarity, further indicating the importance of molecular twisting in the deactivation process. researchgate.net
Exciplex Formation and Charge Transfer Character
Upon photoexcitation, molecules with distinct electron-donating and electron-accepting moieties, such as this compound, can form an excited state with a significant degree of charge separation. This is known as an intramolecular charge transfer (ICT) state. The dimethylamino group serves as a potent electron donor (push), while the imine bond and the aniline ring act as the electron-accepting part (pull).
The absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor part. This creates a highly polar excited state. The stability and properties of this ICT state are profoundly influenced by the surrounding environment, particularly the polarity of the solvent. This dependency, known as solvatochromism, is a hallmark of molecules with strong charge transfer character.
While direct exciplex formation (an excited state complex between two different molecules) is a related intermolecular process, the focus here is on the intramolecular charge transfer that defines the excited state's nature. In polar solvents, the highly polar ICT state is stabilized, which can lead to a large Stokes shift (a significant difference between the absorption and emission maxima) and affect the fluorescence quantum yield and lifetime. For instance, in related "push-pull" molecules like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), the fluorescence quantum yield initially increases from non-polar to slightly polar solvents and then decreases significantly in highly polar solvents as non-radiative decay pathways become more dominant. mdpi.com This behavior is characteristic of the interplay between the locally excited state and the charge transfer state.
To illustrate the profound effect of solvent polarity on the photophysical properties of a molecule with a strong intramolecular charge transfer character, the following table presents data for the closely related compound 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS). This data exemplifies the typical trends observed for such "push-pull" systems.
Table 1: Illustrative Photophysical Data for a Related ICT Compound (DANS) in Various Solvents This data is for 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) and serves to illustrate the principles of solvatochromism in charge-transfer molecules.
| Solvent | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) | Photoisomerization Quantum Yield (Φiso) |
|---|---|---|---|
| Non-polar (e.g., Hexane) | Low | Low | High |
| Slightly Polar (e.g., Diethyl Ether) | Moderate | High (~0.5) | Moderate |
| Polar Aprotic (e.g., Acetonitrile) | High | Very Low | Low |
| Polar Protic (e.g., Methanol) | Very High | Nearly Zero | Very Low |
Data trends compiled from descriptions in reference mdpi.com.
Photoisomerization Processes
Beyond the changes in electronic distribution upon excitation, this compound can undergo structural changes, most notably photoisomerization. This process involves the conversion between different geometric isomers upon absorption of light and is a key photochemical pathway for many benzylidene aniline-type dyes. nih.gov This property makes them candidates for applications such as molecular switches. nih.gov
(E)-(Z) Isomerization around the Azomethine Bond
The central carbon-nitrogen double bond (azomethine or imine bond) is the primary site for photoisomerization in this compound. The molecule can exist in two geometric forms: the (E) isomer (trans), where the substituent groups are on opposite sides of the double bond, and the (Z) isomer (cis), where they are on the same side.
Upon irradiation, typically with UV light, the π-bond of the azomethine group is temporarily weakened in the excited state, allowing for rotation around the C=N axis. nih.gov After rotation, the molecule can relax back to the ground state as either the (E) or (Z) isomer. The thermodynamically more stable (E) isomer is usually the predominant form in the dark. Light absorption provides the energy to overcome the rotational barrier and populate the less stable (Z) isomer, leading to a photostationary state, which is a mixture of the two isomers. This reversible transformation can be triggered by light, and in some cases, the reverse reaction can be initiated by a different wavelength of light or by heat.
Photochemical Pathways and Equilibrium Control
The process of photoisomerization is not entirely efficient and competes with other de-excitation pathways such as fluorescence and non-radiative decay. The specific photochemical pathway and the position of the (E)-(Z) equilibrium are highly dependent on several factors, with solvent properties playing a crucial role. nih.gov
The relaxation from the excited state can proceed through complex potential energy surfaces involving conical intersections—points where two electronic states become degenerate, facilitating rapid, non-radiative transitions back to the ground state. Studies on similar molecules suggest that after excitation, the molecule can evolve along a twisting coordinate (the C=N bond rotation) towards such an intersection. mdpi.com
The control of the photochemical equilibrium between the (E) and (Z) isomers is significantly influenced by the solvent environment. The polarity and hydrogen-bonding capabilities of the solvent can differentially stabilize the ground and excited states of the isomers, thereby affecting the quantum yields of both the forward and reverse isomerization reactions. nih.gov For example, a polar solvent might stabilize a polar transition state or the more polar of the two isomers, shifting the equilibrium. In some systems, the presence of specific species that can act as hydrogen-bond donors or acceptors can also mediate the isomerization process. nih.gov The choice of irradiation wavelength and temperature are also critical parameters for controlling the isomeric ratio at the photostationary state.
Table 2: Factors Controlling (E)-(Z) Photoisomerization Equilibrium
| Controlling Factor | Description of Influence |
|---|---|
| Solvent Polarity | Differentially stabilizes the ground and excited states of the (E) and (Z) isomers, affecting the isomerization quantum yield. nih.gov |
| Irradiation Wavelength | Can be used to selectively excite one isomer over the other, driving the equilibrium towards a desired photostationary state. |
| Temperature | Affects the thermal (dark) back-reaction from the less stable isomer to the more stable one, influencing the net accumulation of the photo-product. |
| Viscosity | Higher viscosity can hinder the large-amplitude molecular motion required for rotation around the C=N bond, potentially lowering the isomerization efficiency. |
| Specific Solute-Solvent Interactions | Hydrogen bonding or other specific interactions can alter the potential energy surface and favor specific photochemical pathways. nih.gov |
Coordination Chemistry and Metal Complexation
Ligand Properties and Donor Abilities of N-[p-(Dimethylamino)benzylidene]aniline
Schiff bases are recognized as highly effective ligands in coordination chemistry due to their capacity to form stable complexes with most transition metal ions. researchgate.netarcjournals.org The coordination potential of this compound stems from the presence of two key nitrogen donor atoms: the imine nitrogen of the azomethine group (-CH=N-) and the nitrogen atom of the p-dimethylamino substituent. The lone pair of electrons on the imine nitrogen atom can be readily donated to a suitable metal ion. researchgate.netarcjournals.org
The presence of two potential donor sites allows this compound to function as a bidentate ligand, chelating to a metal center to form a stable ring structure. However, it can also act as a monodentate ligand, coordinating solely through the more sterically accessible and typically more basic imine nitrogen. The coordination mode often depends on the nature of the metal ion, the reaction conditions, and the steric environment of the ligand. mdpi.com Generally, Schiff bases can act as bidentate, tridentate, or even tetradentate ligands, forming highly stable complexes with metal ions. semanticscholar.org The reactivity and stability of the resulting metal complexes are heavily influenced by the nature of the N-donor ligands. mdpi.com
Synthesis and Characterization of Transition Metal Complexes
Transition metal complexes of this compound and related Schiff bases are typically synthesized through the direct reaction of the ligand with a metal salt in an appropriate solvent. A common method involves refluxing a methanolic solution of the ligand with a methanolic solution of the corresponding metal chloride, such as nickel(II) chloride hexahydrate. arcjournals.orgsemanticscholar.org The resulting complex often precipitates upon cooling or after the addition of a less polar solvent and can be purified by recrystallization. arcjournals.orgsemanticscholar.org These complexes are often colored, air-stable solids with high melting points and are soluble in organic solvents like methanol, ethanol, and DMSO. arcjournals.orgsemanticscholar.org
The stoichiometry of these complexes, often determined by methods like Job's method of continuous variation, is frequently found to be in a 1:2 metal-to-ligand ratio. semanticscholar.org Molar conductivity measurements can indicate whether the complex behaves as an electrolyte, suggesting that some anions may reside outside the coordination sphere. arcjournals.orgsemanticscholar.org
Upon complexation, the geometry around the metal center is dictated by the coordination number and the nature of the metal ion. For instance, Ni(II) complexes with related azo-Schiff base ligands have been reported to adopt square planar or octahedral geometries. chemrevlett.com In many Schiff base complexes, the ligand coordinates to the metal through the nitrogen atom of the azomethine group. mdpi.com For bidentate coordination of this compound, both the imine and the dimethylamino nitrogens would be involved, leading to the formation of a chelate ring. The resulting complexes can exhibit various geometries, such as distorted octahedral or square planar, depending on the co-ligands and the metal's electronic configuration. researchgate.net
Table 1: Crystallographic Data for the Related Free Ligand N-[4-(Dimethylamino)benzylidene]-4-methylaniline du.ac.in
| Parameter | Value |
| Chemical Formula | C₁₆H₁₈N₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.4814 (10) |
| b (Å) | 8.0528 (8) |
| c (Å) | 32.571 (3) |
| C=N Bond Length (Å) | 1.270 (3) |
| Dihedral Angle between Rings (°) | 11.70 (2) |
Spectroscopic techniques are invaluable for confirming the coordination of this compound to a metal ion. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly informative.
In the IR spectrum of the free ligand, the characteristic stretching vibration of the azomethine group (ν(C=N)) is a key diagnostic peak. Upon complexation, this band is expected to shift, typically to a lower frequency (wavenumber), which indicates the coordination of the imine nitrogen to the metal center. mdpi.com For a related Ni(II) complex of N-benzylideneaniline, the ν(C=N) band was observed at 1625.2 cm⁻¹. arcjournals.org The formation of new bands at lower frequencies can also suggest the presence of metal-nitrogen (M-N) bonds. cyberleninka.ru
The electronic spectrum (UV-Vis) of the Schiff base ligand typically displays absorption bands corresponding to n-π* and π-π* transitions. semanticscholar.org The complexation with a metal ion leads to shifts in these bands. A red shift (bathochromic shift) to longer wavelengths is commonly observed in the absorption maxima (λmax) of the complexes compared to the free ligand. researchgate.net This shift is indicative of the electronic interaction between the ligand and the metal ion and the resulting stabilization of the excited state. For instance, a nickel complex of N-benzylideneaniline showed a maximum absorbance at 360 nm. semanticscholar.org In a study of related 4-(dimethylamino)benzylidene complexes, intramolecular charge-transfer (ICT) absorptions were identified. researchgate.net
Table 2: Spectroscopic Data for a Related N-Benzylideneaniline-Nickel Complex arcjournals.orgsemanticscholar.org
| Spectroscopic Feature | Free Ligand (N-Benzylideneaniline) | Ni(II) Complex |
| IR ν(C=N) (cm⁻¹) | ~1627 | 1625.2 |
| ¹H NMR δ(CH=N) (ppm) | ~9.9 | 10.0 |
| ¹³C NMR δ(CH=N) (ppm) | ~194.0 | 193.8 |
| UV-Vis λmax (nm) | Not specified | 360 |
Theoretical Studies on Electronic Structure and Bonding in Complexes
Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and bonding in Schiff base complexes, providing insights that complement experimental findings. researchgate.netredalyc.orgumn.eduarxiv.org Theoretical studies on related donor-acceptor N-benzylideneanilines, including those with a 4-dimethylamino group, have been performed to calculate properties such as dipole moments and transition energies. researchgate.net
For complexes of a similar hydrazone ligand containing the 4-(dimethylamino)benzylidene moiety, DFT calculations at the B3LYP level of theory have been used to optimize molecular geometries and compute binding energies. researchgate.netredalyc.org These studies help to predict the stability and preferred conformations of the complexes. The calculations can confirm the coordination of the ligand to the metal and provide details on bond lengths and angles within the coordination sphere.
Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) reveals the electronic nature of the bonding. In these complexes, the HOMO is often localized on the electron-rich ligand, while the LUMO may be centered on the metal ion or distributed across the complex. The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the electronic stability and reactivity of the complex. redalyc.org Theoretical studies on organometallic platinum(II) complexes of benzylidene anilines have shown that the metal-pincer fragment can act as a strong electron-withdrawing group inductively, while behaving as a strong electron-donating group through mesomeric effects. nih.gov
Stability and Reactivity of Metal Complexes
The metal complexes of Schiff bases are generally noted for their stability. semanticscholar.org The chelate effect, if the ligand is bidentate, contributes significantly to the thermodynamic stability of the complexes. The stability of metal complexes in solution is quantified by their stability constants (or formation constants, K). du.ac.inscispace.com While specific stability constants for this compound complexes are not widely reported, studies on similar systems provide a framework for understanding their behavior. For example, the stability constants for ternary complexes of other Schiff bases have been determined pH-metrically, and the values often follow the Irving-Williams order for divalent metal ions (Mn < Fe < Co < Ni < Cu > Zn). researchgate.netresearchgate.net
Complexes of related Schiff bases are often found to be stable in air and have considerable thermal stability, as indicated by their high melting points. arcjournals.orgsemanticscholar.org The reactivity of these complexes is a subject of ongoing research, particularly in the field of catalysis. The electronic and steric properties of the ligand, as well as the choice of metal center, can be tuned to influence the catalytic activity of the complex in various organic transformations.
Advanced Materials Science Applications
Nonlinear Optical (NLO) Properties
Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. rochester.edu This phenomenon is the foundation for technologies like frequency conversion and all-optical switching. rochester.edu Organic materials, particularly those with D-π-A structures like N-[p-(Dimethylamino)benzylidene]aniline, are promising candidates for NLO applications due to their large optical nonlinearities.
Second Harmonic Generation (SHG) is a nonlinear optical process in which photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. mdpi.com The efficiency of this conversion is a critical parameter for practical applications. mdpi.com
While specific SHG efficiency values for this compound are not extensively documented in the provided research, the molecular structure is analogous to other well-studied organic NLO crystals. For instance, compounds like 4-(N,N-dimethylamino)-3-acetamidonitrobenzene (DAN) and (-)2-(α-Methylbenzylamino)-5-Nitropyridine (MBANP) exhibit significant NLO coefficients, with DAN having a d₂₃ of (50 ± 15) pm/V and MBANP possessing a d₂₂ of 60 pm/V. capes.gov.brcapes.gov.br These molecules also feature strong donor and acceptor groups. The efficiency of SHG is highly dependent on achieving phase-matching, where the fundamental and second-harmonic waves remain in phase over the interaction length, which can be accomplished in birefringent crystals. capes.gov.brsjtu.edu.cn For this compound to be an efficient SHG material, it would need to crystallize in a non-centrosymmetric space group, a key requirement for second-order NLO effects like SHG.
Third-order nonlinear effects are governed by the third-order nonlinear optical susceptibility, χ⁽³⁾. rochester.edu These effects include third-harmonic generation (THG) and an intensity-dependent refractive index, which are crucial for applications like optical limiting and all-optical switching. rochester.edunih.gov Organic compounds and semiconductors often possess large χ⁽³⁾ values, typically in the range of 10⁻¹⁸ to 10⁻¹⁰ esu. rochester.edu
The p-(dimethylamino)benzylidene moiety is a key component in dyes designed for enhanced hyperpolarizabilities. researchgate.net Studies on related bis-chalcone derivatives have reported third-order nonlinear susceptibility values as high as 10⁻¹² esu. osti.gov The magnitude of χ⁽³⁾ is strongly dependent on factors like molecular structure and the measurement wavelength. For comparison, various materials exhibit a wide range of χ⁽³⁾ values, highlighting the potential of optimized organic systems.
| Material | Third-Order Susceptibility (χ³) (esu) | Notes |
|---|---|---|
| Single-Layer Graphene | 10⁻⁷ - 10⁻⁶ | Value is highly dependent on photon energy. aps.org |
| p-(N,N-dimethylamino) dibenzylideneacetone | ~10⁻¹² | A bis-chalcone derivative. osti.gov |
| Dimethyl-4,4'-(methylenebis(azanediyl))dibenzoate (DMDp) | ~10⁻¹³ | Value at 532 nm. nih.gov |
| Semiconductors (General) | 10⁻¹⁸ - 10⁻¹⁰ | Typical range. rochester.edu |
The nonlinear optical response of a molecule is not intrinsic but is influenced by several critical factors, including its electronic structure and the arrangement of molecules in the solid state (crystal packing). researchgate.net
Electronic Structure : The magnitude of the NLO response in molecules like this compound is dominated by its D-π-A electronic structure. The dimethylamino group acts as a potent electron donor, pushing electron density through the π-conjugated system of the phenyl ring and the imine bridge to the aniline (B41778) moiety. The efficiency of this intramolecular charge transfer is a key determinant of the molecular hyperpolarizability (β), which is the microscopic origin of the bulk NLO susceptibility. znaturforsch.com Introducing stronger electron-withdrawing groups can further enhance this effect and improve NLO coefficients. researchgate.net
Crystal Packing : For second-order NLO effects like SHG, the macroscopic susceptibility depends on the constructive alignment of the molecular dipoles in the crystal lattice. A non-centrosymmetric crystal structure is essential to prevent the cancellation of the NLO response from individual molecules. For third-order effects, while a non-centrosymmetric structure is not strictly required, crystal packing still influences the bulk χ⁽³⁾ value through intermolecular interactions and density.
Organic Electronic Materials
The same electronic properties that give rise to NLO effects also make these organic compounds suitable for applications in electronic devices. The ability to tailor their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is key to their function in devices like OLEDs and electro-optical modulators.
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize organic compounds as the emissive layer. The performance of an OLED is heavily dependent on the properties of the materials used for charge transport and emission. Theoretical studies on molecules with similar electronic structures suggest that they can be good candidates for OLEDs. researchgate.net A crucial factor is the alignment of the material's ionization potential (IP) and electron affinity (EA) with other layers in the device to ensure efficient injection and recombination of charge carriers (holes and electrons). researchgate.net The D-π-A structure of this compound suggests it could possess tunable HOMO/LUMO energy levels, making it a potential candidate for use as a host, dopant, or transport layer material in an OLED stack.
Electro-optical modulators are devices that vary the intensity or phase of a light beam in response to an applied electric field. jenoptik.us Many high-speed modulators are based on the Mach-Zehnder interferometer principle, where the electro-optic effect in a material is used to induce a phase shift in one arm of the interferometer. jenoptik.us Materials with a large electro-optic coefficient (which is related to the second-order nonlinear susceptibility) are required for low-voltage, high-frequency operation.
Organic NLO crystals can be integrated into waveguide structures to create these modulators. capes.gov.bransys.com The strong NLO response suggested by the molecular structure of this compound indicates its potential for such applications. If processed into high-quality thin films or single crystals and integrated into a waveguide, the application of an electric field could modulate the refractive index, enabling the high-speed manipulation of light signals for telecommunications and photonic integrated circuits. jenoptik.us
Photochromic and Molecular Switching Applications
Photochromism refers to the reversible transformation of a chemical species between two forms, each having a different absorption spectrum, initiated by electromagnetic radiation. This property is at the heart of molecular switches, which are molecules that can be reversibly shifted between at least two stable states. This compound, a member of the N-benzylideneaniline family, exhibits such photochromic behavior, primarily through trans-cis isomerization around the C=N double bond.
The fundamental mechanism involves the absorption of light, typically in the UV region, which excites the molecule from its stable ground state (trans-isomer) to an electronically excited state. From this excited state, it can relax into the less stable cis-isomer. The reverse transformation from the cis to the trans form can be triggered by irradiation with light of a different wavelength (often visible light) or by thermal means. This reversible process allows for the controlled switching of the molecule's properties, such as its color, polarity, and molecular geometry.
The photochromic properties of this compound and its derivatives make them promising candidates for applications in reversible optical memory systems. The two distinct isomeric states (trans and cis) can correspond to the "0" and "1" states of a binary data storage system. Information can be "written" by irradiating the material with UV light to induce the trans-to-cis isomerization, and "erased" by exposing it to visible light or heat to trigger the reverse cis-to-trans isomerization.
While direct and extensive research on this compound for optical data storage is not widely published, the principle has been demonstrated in related systems. For instance, polymeric liquid-crystalline composites containing N-benzylideneaniline units have shown that photoisomerization can induce a phase transition, which alters the material's properties and can be harnessed for data storage and retrieval. researchgate.net The ability to create and erase optical information in the form of diffraction gratings has also been demonstrated in polymer films containing photosensitive units. researchgate.net
The performance of such an optical memory device would depend on several factors, including the quantum yield of the photoisomerization, the thermal stability of the cis-isomer (which determines data retention time), and the fatigue resistance of the molecule (its ability to undergo many switching cycles without degradation).
Table 1: Key Parameters for Photochromic Molecules in Optical Memory
| Parameter | Description | Significance for Optical Memory |
| Absorption Maxima (λmax) | The wavelengths at which the trans and cis isomers exhibit maximum light absorption. | Determines the "write" and "erase" wavelengths. A significant separation between the two is desirable to prevent accidental erasure while writing. |
| Quantum Yield (Φ) | The efficiency of the photoisomerization process, defined as the number of molecules that isomerize per photon absorbed. | A high quantum yield is necessary for fast and efficient data writing. |
| Thermal Stability of Cis-isomer | The rate at which the cis-isomer thermally reverts to the more stable trans-isomer at a given temperature. | Crucial for data retention. A longer half-life of the cis-isomer ensures that the stored information is not quickly lost. |
| Fatigue Resistance | The number of write-erase cycles a molecule can undergo before significant degradation of its photochromic properties occurs. | Determines the durability and lifespan of the optical memory device. |
The design of effective molecular switches and sensors based on this compound and related structures is guided by several key principles aimed at optimizing their switching performance and sensitivity. These principles often involve modifying the molecular structure to fine-tune its electronic and steric properties.
Push-Pull Systems: A common strategy is to create a "push-pull" system by introducing electron-donating groups (the "push") and electron-accepting groups (the "pull") at opposite ends of the conjugated π-system. longdom.org In this compound, the dimethylamino group (-N(CH₃)₂) acts as a strong electron donor, while the electronic nature of the aniline ring can be modified. This charge-transfer character can enhance the molecule's nonlinear optical properties and influence the energy barrier for isomerization. researchgate.net
Steric and Electronic Effects of Substituents: The introduction of substituents on the aromatic rings can have a significant impact on the properties of the molecular switch. nih.gov Bulky substituents can influence the relative stability of the trans and cis isomers and the kinetics of their interconversion due to steric hindrance. nih.gov Electron-withdrawing or -donating substituents can alter the absorption spectra of the isomers and the energy of the electronic transitions, thereby affecting the wavelengths required for switching. nih.gov
Solvent and Environmental Effects: The polarity and viscosity of the surrounding medium can influence the kinetics and mechanism of isomerization. longdom.org For instance, in some azobenzene (B91143) derivatives, an increase in solvent polarity has been observed to decrease the activation energy for the cis-to-trans isomerization. longdom.org This is an important consideration for designing molecular switches that need to operate in specific environments.
Incorporation into Polymeric or Solid-State Matrices: For practical applications, these molecular switches are often incorporated into polymers or other solid-state matrices. researchgate.net This can enhance the stability of the different isomeric states and allow for the fabrication of thin films and other device structures. researchgate.net The interaction between the switch molecule and the host matrix is a critical factor that can affect its switching behavior.
Table 2: Influence of Design Principles on Molecular Switch Properties
| Design Principle | Effect on Molecular Switch | Example |
| Push-Pull Configuration | Enhances charge-transfer character, potentially lowering the energy for photoisomerization and enhancing nonlinear optical properties. | The dimethylamino group in this compound serves as the "push" component. |
| Substituent Effects | Modifies absorption spectra, stability of isomers, and isomerization kinetics through electronic and steric interactions. | Introducing different groups on the aniline ring can tune the color and switching speed. |
| Solvent Polarity | Can alter the energy barrier for isomerization and the stability of the different states. | The rate of cis-to-trans isomerization may be faster in more polar solvents. longdom.org |
| Matrix Incorporation | Can stabilize specific isomers and enable the fabrication of robust devices. | Embedding N-benzylideneaniline derivatives in a polymer film to create a photo-exfoliatable composite. researchgate.net |
By carefully considering these design principles, researchers can tailor the properties of this compound and its derivatives to create advanced materials for a wide range of applications in optical data storage, molecular electronics, and smart sensors.
Catalytic Efficacy and Reaction Mechanisms
Applications in Organic Transformations
While extensive research on the catalytic applications of N-[p-(Dimethylamino)benzylidene]aniline itself is emerging, the broader class of Schiff bases and their metal complexes are well-established catalysts for a range of organic transformations. These include oxidation, reduction, and carbon-carbon bond-forming reactions. The specific electronic and steric properties of this compound suggest its potential to modulate the activity and selectivity of these catalytic processes. For instance, manganese complexes of Schiff base ligands have demonstrated effectiveness in the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov
Homogeneous Catalysis Utilizing this compound and its Metal Complexes
The solubility of this compound and its metal complexes in organic solvents makes them particularly suitable for homogeneous catalysis. In this mode of catalysis, the catalyst and reactants are in the same phase, often leading to higher reaction rates and milder reaction conditions compared to heterogeneous systems.
Transition metal complexes involving Schiff base ligands derived from aniline (B41778) and substituted benzaldehydes have been synthesized and characterized. For example, complexes of tin(II) and lead(II) with the parent N-benzylideneaniline ligand have been prepared, providing a foundational methodology for creating similar complexes with this compound. kci.go.kr Ruthenium(II) complexes bearing various organic amide ligands have also been synthesized and shown to be efficient in catalytic reductions. researchgate.net The introduction of the dimethylamino group in the this compound ligand is expected to enhance the electron-donating ability of the ligand, thereby influencing the electronic environment of the metal center and, consequently, its catalytic performance.
The synthesis of ruthenium(II) complexes with tridentate ligands prepared via "click chemistry" has yielded catalysts with excellent activity and selectivity in the hydrogenation of ketones and aldehydes. nih.gov This highlights the potential for developing highly effective catalysts by incorporating this compound into similar ligand frameworks.
Hydrogenation Reactions (e.g., of Imines)
A significant area of application for catalysts derived from Schiff bases is the hydrogenation of imines to form amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The catalytic activity in these reactions is heavily dependent on the nature of the metal, the ligands, and the substituents on the imine substrate.
Studies on the hydrogenation of the parent imine, N-benzylideneaniline, provide a framework for understanding the potential role of this compound-based catalysts. Palladium(II) complexes with phosphorus-nitrogen ligands have been shown to be active in the transfer hydrogenation of N-benzylideneaniline using propan-2-ol or formic acid as a hydrogen source. nih.gov The presence of the electron-donating dimethylamino group in this compound is known to influence the reaction rate. Research has indicated that electron-rich imines can form ruthenium amine complexes at lower temperatures compared to their electron-deficient counterparts. nih.gov
Mechanistic analyses of imine hydrogenation have revealed that electron-donating substituents on the imine can increase the rate of catalytic transfer hydrogenation. researchgate.net This suggests that catalysts based on this compound could exhibit enhanced activity in such reactions.
Table 1: Representative Catalytic Hydrogenation of Imines with Ruthenium Complexes
| Catalyst | Substrate | Product | Conditions | Conversion (%) |
| Ruthenium(II) Complex | N-benzylideneaniline | N-benzylaniline | 2-propanol/NaOH, 80 °C | High |
| Ruthenium(II) Complex | N-(4-methoxybenzylidene)aniline | N-(4-methoxybenzyl)aniline | 2-propanol/NaOH, 80 °C | High |
| Ruthenium(II) Complex | N-(4-chlorobenzylidene)aniline | N-(4-chlorobenzyl)aniline | 2-propanol/NaOH, 80 °C | High |
This table is illustrative and based on findings for related ruthenium-catalyzed imine hydrogenations. Specific data for this compound as a substrate or ligand would require further targeted research.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanistic pathways of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For the hydrogenation of imines catalyzed by transition metal complexes, two primary mechanisms are often considered: an "outer-sphere" mechanism and an "inner-sphere" mechanism.
In an outer-sphere mechanism , the substrate is not directly coordinated to the metal center during the key hydrogen transfer step. Instead, the transfer occurs from a metal-hydride species to the substrate in the surrounding solution. This pathway is often proposed for catalysts where the metal center is sterically hindered. mdpi.com
For this compound, the strong electron-donating dimethylamino group would increase the basicity of the imine nitrogen, potentially favoring its coordination to the metal center and thus an inner-sphere mechanism. Detailed kinetic and spectroscopic studies on catalysts containing this specific ligand are needed to definitively elucidate the operative catalytic cycle.
Intermolecular Interactions, Tautomerism, and Conformational Isomerism
Enol-Imine/Keto-Amine Tautomerism
Schiff bases, such as N-[p-(Dimethylamino)benzylidene]aniline, that possess a hydroxyl group in a suitable position can exhibit tautomerism, a chemical equilibrium between two or more interconvertible structural isomers. In this case, the relevant forms are the enol-imine and keto-amine tautomers. This phenomenon involves the migration of a proton and a shift in the location of a double bond. The equilibrium between these forms is a key factor in determining the compound's solvatochromic and photochemical properties. mdpi.com In some related Schiff bases, both the enol-imine and keto-amine tautomers have been found to co-crystallize, indicating a subtle energy difference between the two forms. nih.gov
The conversion between the enol-imine and keto-amine tautomers occurs through proton transfer. This can be an intramolecular process, where the proton moves from the hydroxyl group to the imine nitrogen atom within the same molecule. mdpi.combeilstein-journals.org This transfer is often facilitated by the formation of a six-membered ring-like transition state. The efficiency of this intramolecular proton transfer is influenced by the molecular geometry and the electronic properties of the substituents on the aromatic rings. mdpi.com In similar molecular systems, this process is known to be a crucial step in their photochemical behavior, leading to the formation of different isomers upon light exposure. beilstein-journals.org
The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. mdpi.com Solvents can mediate the proton transfer, thereby influencing the relative stability of the enol-imine and keto-amine forms. mdpi.com
Polar-protic solvents , such as methanol, can facilitate proton transfer through their ability to donate and accept hydrogen bonds. mdpi.com This often leads to an increase in the population of the keto-amine tautomer over time. mdpi.com
Polar-aprotic solvents , like DMSO, can also influence the equilibrium, and their effects are often related to their hydrogen bond acceptor ability and polarizability. mdpi.com
Non-polar solvents generally favor the enol-imine form. mdpi.com
The choice of solvent is therefore critical in controlling the tautomeric state of this compound and related compounds, which in turn affects their optical and electronic properties. mdpi.com
Experimental and theoretical methods are employed to distinguish between and characterize the enol-imine and keto-amine tautomers.
UV-visible Absorption Spectroscopy: The different electronic structures of the tautomers result in distinct absorption spectra. For instance, the enol-imine form typically absorbs at a different wavelength compared to the keto-amine form. mdpi.com In a related compound, para-aminobenzylidene-para-methoxyaniline, the amine tautomer was associated with a longer wavelength absorption peak, while the imine tautomer was linked to a shorter wavelength peak. uii.ac.id
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the predominant tautomeric form in solution. mdpi.com The chemical shifts of the protons and carbons in the vicinity of the tautomerizing groups are particularly sensitive to the isomeric form. For example, the appearance of new sets of bands in the 1H NMR spectrum over time can indicate the conversion of the enol-imine to the keto-amine form. mdpi.com
Computational Methods: Density Functional Theory (DFT) calculations are used to support experimental findings. mdpi.com These calculations can predict the relative energies and stabilities of the different tautomers and their corresponding UV-vis spectra, aiding in the interpretation of experimental data. mdpi.com
| Method | Application in Tautomer Discrimination |
| UV-vis Spectroscopy | Distinguishes tautomers based on their different electronic absorption wavelengths. mdpi.comuii.ac.id |
| NMR Spectroscopy | Identifies the predominant tautomer in solution by analyzing chemical shifts. mdpi.com |
| DFT Calculations | Predicts the relative stabilities and spectroscopic properties of tautomers. mdpi.com |
Conformational Isomerism and Rotational Barriers
Conformational isomerism in this compound arises from the rotation around various single and double bonds, leading to different spatial arrangements of the atoms.
The molecule is not entirely planar. The aromatic rings attached to the central azomethine (C=N) group are twisted relative to each other. nih.gov The degree of this twist, represented by the dihedral angle between the aromatic rings, can vary significantly. A search of the Cambridge Structural Database (CSD) for similar p-substituted benzylideneanilines reveals that this dihedral angle can range from nearly planar (0.9°) to highly twisted (73.4°). nih.gov
The rotation around the C-N single bonds, such as the bond connecting the dimethylamino group to the phenyl ring, also contributes to the conformational landscape. The barrier to rotation around such bonds can be significant, sometimes allowing for the observation of distinct conformers at room temperature by NMR spectroscopy. msu.edu The twisting of the dimethylamino group has been identified as a key factor in the excited-state dynamics of related molecules like 4-(N,N-dimethylamino)benzonitrile. acs.org Similarly, in push-pull chromophores, the torsion of the dimethylamino group can lead to the formation of twisted internal charge-transfer (TICT) states. mdpi.com
The C=N double bond of the azomethine group typically adopts an E conformation, where the aromatic substituents are on opposite sides of the double bond. najah.edunih.gov The torsion angle for this bond is often close to 180°. nih.gov
| Bond | Type of Isomerism/Conformation | Typical Observation |
| C=N (Azomethine) | E/Z Isomerism | Predominantly E conformation. najah.edunih.gov |
| Car-N=C | Conformational Isomerism | Aromatic rings are twisted relative to each other. nih.govnih.gov |
| Car-N(CH3)2 | Conformational Isomerism | Rotation of the dimethylamino group leads to different conformers. msu.eduacs.org |
Impact on Electronic and Optical Properties
The electronic and optical properties of this compound and related Schiff bases are intricately linked to intermolecular forces, as well as the molecule's ability to exist in different tautomeric and isomeric forms. These factors can be manipulated to fine-tune the compound's characteristics for various applications. mdpi.comnih.gov
Solvatochromism and Intermolecular Interactions
A prominent characteristic of benzylidene aniline-type dyes is solvatochromism, where the color of a solution changes depending on the solvent's properties. researchgate.net This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. The specific nature of these solute-solvent interactions—such as hydrogen bonding capabilities, polarity, and polarizability—governs the position and intensity of absorption bands in the UV-visible spectrum. mdpi.comresearchgate.net
Research on closely related benzylidene aniline (B41778) derivatives demonstrates that these compounds can exhibit both positive (red-shift in more polar solvents) and negative (blue-shift in more polar solvents) solvatochromism. mdpi.com For instance, the derivative (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline (ANHMA) shows a reversal in its solvatochromic behavior. nih.gov In non-polar and polar-aprotic solvents, the dominant effects are the solvent's hydrogen-bond acceptor ability and polarizability. In contrast, in polar-protic solvents, the hydrogen-bond donor ability becomes the primary influencing factor. mdpi.comnih.gov This leads to a reversal point in solvatochromism at a specific solvent polarity, for example, around an ET(30) value of ~45 kcal mol−1, which is characteristic of Dimethyl sulfoxide (B87167) (DMSO). nih.gov
The table below illustrates the solvatochromic effect on the two main absorption bands (Band I and Band II) of the related compound ANHMA in various solvents.
| Solvent | ET(30) (kcal mol-1) | λmax Band II (nm) | λmax Band I (nm) |
| n-Hexane | 31.0 | 299 | 352 |
| Toluene (B28343) | 33.9 | 303 | 368 |
| Dichloromethane (B109758) | 40.7 | 305 | 374 |
| Acetone (B3395972) | 42.2 | 303 | 370 |
| Dimethyl sulfoxide (DMSO) | 45.1 | 304 | 378 |
| Acetonitrile (B52724) | 45.6 | 302 | 367 |
| Ethanol | 51.9 | 298 | 359 |
| Ethylene Glycol (EG) | 56.3 | 291 | 350 |
| Data derived from studies on (E)-4-acetyl-N-(4-hydroxy-3-methoxybenzylidene)aniline, a related benzylidene aniline derivative. mdpi.comnih.gov |
Tautomerism and Photoisomerization
For benzylidene anilines, intramolecular proton transfer can lead to an equilibrium between different tautomers, most commonly the enol-imine and keto-amine forms. nih.gov The relative stability and population of these tautomers are highly sensitive to solvent properties and can significantly alter the compound's optical response. nih.govrsc.org In many freshly prepared solutions, the (E)-enol-imine tautomer is the predominant species. mdpi.com However, the presence of species capable of donating or accepting hydrogen bonds can increase the population of the keto-amine forms over time. mdpi.com
Furthermore, irradiation with UV light can induce photochemical transformations. This often involves the conversion of the (E)-enol-imine tautomer into keto-amine forms through a solvent-mediated tautomerism process, alongside (E)-(Z) isomerization around the imine (C=N) or C=C bonds. mdpi.comresearchgate.net The competition between proton transfer and E/Z isomerization is a key factor determining the efficiency of these molecules as photoswitches. beilstein-journals.org The different tautomeric and isomeric forms possess distinct electronic and optical properties, making them candidates for use in molecular switches and photochromic sensors. nih.govbeilstein-journals.org
Conformational Isomerism
The conformation of benzylideneanilines, specifically the torsional angle between the aniline and benzylidene rings, plays a role in their electronic properties. Studies comparing benzylideneanilines with conformationally locked analogs (where the π-systems are forced into a more planar structure) have been conducted to investigate this effect. rsc.org While theoretical calculations sometimes suggest that a more planar conformation could lead to an increase in properties like the first hyperpolarizability (a measure of nonlinear optical response), experimental results indicate that the actual gain is often small or negligible. rsc.org This suggests that for some derivatives, differences in optical properties between isomers may be more strongly influenced by electronic factors (e.g., the nature of donor-acceptor substituents) rather than purely conformational changes. rsc.org
Electrochemical Behavior and Redox Characteristics
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a principal technique for investigating the electrochemical behavior of N-[p-(Dimethylamino)benzylidene]aniline. This method provides insights into the oxidation and reduction potentials of the molecule and the stability of the resulting electrochemically generated species.
While specific cyclic voltammetry data for this compound is not extensively documented, its electrochemical behavior can be inferred from studies on related structures, such as N-benzylidene aniline (B41778) and N,N-dimethylaniline.
The oxidation process is anticipated to occur on the N,N-dimethylaminophenyl ring. The presence of the strong electron-donating dimethylamino group significantly lowers the energy required to remove an electron, making this moiety susceptible to oxidation at a relatively low positive potential. This oxidation would lead to the formation of a radical cation. Studies on N,N-dimethylaniline have shown that it undergoes oxidation to form a stable radical cation.
The reduction of this compound is expected to take place at the imine (azomethine) group (-CH=N-). Research on various N-benzylidene aniline derivatives has consistently shown a reduction peak corresponding to the two-electron reduction of the imine bond. This process typically occurs at a negative potential and results in the formation of a dianion.
The following interactive table provides representative potential values for the key electroactive moieties within this compound, based on data from analogous compounds.
| Electroactive Moiety | Redox Process | Typical Potential Range (vs. Ag/AgCl) |
| N,N-Dimethylaminophenyl | Oxidation | +0.8 to +1.2 V |
| Imine (-CH=N-) | Reduction | -1.5 to -2.0 V |
Note: These values are illustrative and can vary based on experimental conditions such as solvent, supporting electrolyte, and scan rate.
The reversibility of the redox processes for this compound provides information about the stability of the electrochemically generated species.
The oxidation of the N,N-dimethylaminophenyl group to its radical cation is often a quasi-reversible or irreversible process. The stability of the radical cation is influenced by follow-up chemical reactions, such as dimerization or reactions with the solvent or other species present in the electrochemical cell.
The reduction of the imine bond in benzylidene aniline derivatives is generally an irreversible process. The resulting anion is highly reactive and can undergo further chemical reactions, preventing its re-oxidation during the reverse scan in a cyclic voltammetry experiment.
Electron Transfer Mechanisms
The electron transfer mechanisms for the oxidation and reduction of this compound are proposed to proceed as follows:
Oxidation Mechanism: The oxidation likely proceeds via a one-electron transfer from the nitrogen atom of the dimethylamino group, resulting in the formation of a radical cation. This radical cation can be stabilized by resonance delocalization of the positive charge over the aromatic ring. The initial electron transfer is the key step, which may be followed by subsequent chemical reactions depending on the experimental conditions.
Reduction Mechanism: The reduction mechanism is believed to involve a two-electron transfer to the imine bond (-CH=N-). This process likely occurs in a concerted or stepwise manner, leading to the formation of a dianion. The high reactivity of this species contributes to the irreversibility of the reduction process.
Influence of Substituents and Solvent Environment on Electrochemistry
The electrochemical behavior of this compound is significantly influenced by the nature of substituents and the properties of the solvent.
Influence of Substituents: The presence of the electron-donating p-(dimethylamino) group on the benzylidene ring plays a crucial role. This group increases the electron density on the aromatic system, which is expected to make the oxidation of the molecule easier (occur at a less positive potential) compared to unsubstituted N-benzylidene aniline. Conversely, this electron-donating group would make the reduction of the imine group more difficult (occur at a more negative potential) due to the increased electron density in the vicinity of the imine bond.
The following interactive table illustrates the expected effect of the p-(dimethylamino) substituent on the redox potentials compared to unsubstituted N-benzylidene aniline.
| Compound | Redox Process | Expected Potential Shift |
| This compound | Oxidation | Less Positive |
| This compound | Reduction | More Negative |
Structure Property Relationships and Molecular Design Principles
Correlation of Molecular Structure with Photophysical Properties
The photophysical properties of N-[p-(Dimethylamino)benzylidene]aniline and its derivatives are intricately linked to their molecular structure. The molecule's fluorescence and solvatochromic behavior are particularly noteworthy. For instance, the twisted intramolecular charge transfer (TICT) state plays a crucial role in its fluorescence quenching in polar solvents. In nonpolar solvents, it exhibits strong fluorescence, but this is significantly diminished in polar environments due to the stabilization of the non-emissive TICT state.
The substitution pattern on the aniline (B41778) and benzylidene rings has a profound impact on the photophysical properties. Introducing electron-withdrawing or electron-donating groups can modulate the energy levels of the molecular orbitals, thereby influencing the absorption and emission spectra. For example, the presence of a hydroxyl group at the ortho position of the aniline ring can lead to excited-state intramolecular proton transfer (ESIPT), a process that can give rise to a large Stokes shift and dual fluorescence.
A study on related salicylidene aniline Schiff bases demonstrated that the position of substituents on the salicylidene ring significantly affects the photophysical properties. For example, placing a strong electron-withdrawing nitro group at the 5-position of the salicylaldehyde (B1680747) moiety can lead to a redshift in the absorption and emission spectra, indicative of a more effective ICT process.
The following table summarizes the photophysical properties of this compound in different solvents:
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane (B81311) | 2.02 | 350 | 390 | 3268 |
| Dioxane | 2.21 | 353 | 420 | 4983 |
| Chloroform | 4.81 | 358 | 460 | 6982 |
| Acetonitrile (B52724) | 37.5 | 365 | 520 | 9540 |
This table is generated based on typical solvatochromic behavior of similar compounds and is for illustrative purposes.
Relationship between Electronic Structure and Nonlinear Optical Activity
This compound and its derivatives are of significant interest for their nonlinear optical (NLO) properties, which arise from their unique electronic structure. The key to their NLO activity is the presence of a π-conjugated system that connects an electron-donating group (the dimethylamino group) to an electron-accepting group (the imine linkage), creating a "push-pull" system. This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large change in the molecular dipole moment and, consequently, a high first hyperpolarizability (β), a measure of the second-order NLO response.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the relationship between the electronic structure and NLO properties of these compounds. These studies have shown that the planarity of the molecule plays a crucial role in its NLO response. A more planar conformation allows for better π-electron delocalization, which enhances the ICT and leads to a larger β value. The torsion angle between the aniline and benzylidene rings is a critical parameter in this regard.
The nature and position of substituents on the aromatic rings can be strategically manipulated to enhance the NLO properties. The introduction of stronger electron-donating or electron-withdrawing groups can increase the push-pull character of the molecule, thereby boosting its hyperpolarizability. For instance, replacing the dimethylamino group with a stronger donor or introducing an electron-withdrawing group on the aniline ring can significantly enhance the NLO response.
The following table presents calculated first hyperpolarizability values for this compound and a hypothetical derivative with a nitro group:
| Compound | Donor Group | Acceptor Group | First Hyperpolarizability (β, 10⁻³⁰ esu) |
| This compound | -N(CH₃)₂ | -CH=N-Ph | 25.8 |
| N-[p-(Dimethylamino)benzylidene]-4-nitroaniline | -N(CH₃)₂ | -CH=N-Ph-NO₂ | 58.2 |
This table is based on representative computational data for similar compounds and is for illustrative purposes.
Impact of Substituent Effects on Tautomeric Equilibria and Isomerization
Tautomerism and isomerization are important dynamic processes in this compound and related Schiff bases. The most common form of tautomerism in these compounds is the phenol-imine (enol) to keto-amine (keto) equilibrium, which can be induced by changes in the solvent or temperature, or by photoexcitation. The position of this equilibrium is highly sensitive to the nature and position of substituents on the aromatic rings.
Electron-withdrawing groups on the aniline ring tend to stabilize the keto-amine tautomer by increasing the acidity of the phenolic proton (in the case of hydroxyl-substituted analogs) and stabilizing the negative charge on the nitrogen atom. Conversely, electron-donating groups on the benzylidene ring favor the phenol-imine form by increasing the electron density on the imine nitrogen.
Photoisomerization around the C=N double bond is another key process in these molecules. Upon absorption of light, the molecule can undergo a trans-to-cis isomerization, leading to a change in its geometry and electronic properties. This photochromic behavior is the basis for potential applications in molecular switches and optical data storage. The efficiency of this isomerization and the thermal stability of the resulting cis isomer are also influenced by substituent effects.
A study on a series of N-salicylidene-4-substituted anilines demonstrated that the quantum yield of photoisomerization is dependent on the electronic properties of the substituent on the aniline ring. Electron-donating groups were found to increase the rate of thermal back-isomerization from the cis to the trans form, while electron-withdrawing groups slowed it down.
Rational Design Strategies for Targeted Functionalities
The understanding of the structure-property relationships in this compound has paved the way for the rational design of new molecules with tailored functionalities. By strategically modifying the molecular scaffold, researchers can fine-tune the compound's photophysical, NLO, and sensing properties for specific applications.
For example, to design a fluorescent chemosensor for a particular metal ion, one could incorporate a specific chelating group into the this compound structure. The binding of the metal ion to the chelating group would then perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence emission.
In the realm of NLO materials, rational design strategies focus on maximizing the first hyperpolarizability (β) by optimizing the push-pull character of the molecule. This can be achieved by:
Introducing stronger electron-donating and electron-withdrawing groups.
Extending the π-conjugated system.
Controlling the molecular geometry to ensure planarity.
Furthermore, the design of photochromic materials based on this compound involves modifying the structure to control the photoisomerization process. This could involve introducing bulky groups to influence the thermal stability of the cis isomer or incorporating substituents that modulate the quantum yield of the photoreaction.
The following table outlines some rational design strategies for targeted functionalities based on the this compound scaffold:
| Targeted Functionality | Design Strategy | Example Modification |
| Enhanced NLO Properties | Increase push-pull character | Add a nitro group to the aniline ring |
| Fluorescent Chemosensor | Incorporate a specific binding site | Add a crown ether moiety for cation sensing |
| Photochromic Material | Control isomerization dynamics | Introduce bulky substituents near the C=N bond |
| Solid-State Emitter | Inhibit TICT state formation | Sterically hinder rotation around the C-N single bond |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Future synthetic efforts will likely focus on developing more environmentally friendly and efficient methods for the preparation of N-[p-(Dimethylamino)benzylidene]aniline. While traditional condensation reactions are effective, they often require stoichiometric amounts of reagents and can generate waste. The exploration of catalytic methods, including the use of novel metal-based or organocatalysts, could lead to higher yields, milder reaction conditions, and improved atom economy.
Furthermore, the principles of green chemistry are expected to play a more significant role. This includes the investigation of solvent-free reaction conditions, the use of microwave or ultrasound irradiation to accelerate reactions, and the employment of biodegradable catalysts. Research into mechanochemical synthesis, where mechanical force is used to induce chemical reactions, also presents a promising avenue for the sustainable production of this and other Schiff bases.
Advanced Characterization Beyond Current Techniques
While standard spectroscopic and crystallographic techniques have provided a solid foundation for understanding the structure of this compound, future research will benefit from the application of more advanced characterization methods. Techniques such as solid-state NMR spectroscopy can provide detailed insights into the molecular structure and dynamics in the solid state, complementing data from single-crystal X-ray diffraction.
Advanced imaging techniques, including high-resolution transmission electron microscopy (HR-TEM) and scanning tunneling microscopy (STM), could be employed to visualize the morphology and surface arrangement of thin films and nanomaterials incorporating this molecule. These techniques will be crucial for understanding structure-property relationships at the nanoscale.
Development of Hybrid Materials Incorporating this compound
A significant area of future research lies in the development of hybrid materials that incorporate this compound as a functional component. This could involve its integration into polymer matrices to create materials with enhanced optical or electronic properties. For instance, dispersing the compound in a transparent polymer could lead to novel materials for nonlinear optics or optical data storage.
Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is a promising direction. The dimethylamino and imine functionalities could serve as coordination sites or reactive handles for building extended, porous structures with potential applications in gas storage, separation, and catalysis.
Integration into Advanced Optical and Electronic Devices
Building on its interesting photophysical properties, future research will likely focus on the integration of this compound into functional devices. Its solvatochromic and photochromic behaviors make it a candidate for use in chemical sensors and molecular switches. Research could explore the fabrication of thin-film devices where changes in the absorption or emission spectra of the compound in response to external stimuli are transduced into a measurable signal.
In the realm of electronics, the potential for this molecule to act as an organic semiconductor warrants further investigation. This includes the fabrication and characterization of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) where this compound or its derivatives are used as the active material.
Deeper Mechanistic Understanding through Ultrafast Spectroscopy and Advanced Theory
To fully harness the potential of this compound in optical applications, a deeper understanding of its excited-state dynamics is required. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved fluorescence spectroscopy, can be employed to probe the initial events following photoexcitation on the femtosecond to picosecond timescale. This will provide crucial information on the mechanisms of photoisomerization, intersystem crossing, and internal conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
